1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both indoline and piperidine moieties in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Scientific Research Applications
1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting neurological disorders or cancer.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds, which are of interest due to their biological activities.
Material Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Future Directions
The future directions for research on 1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one and similar compounds could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This could include the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3 to 8-membered rings .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to show various biologically vital properties . The interaction of this compound with its targets would likely result in changes at the molecular level, affecting the function of the target cells.
Biochemical Pathways
Given the biological activity of indole derivatives, it can be inferred that the compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its overall action .
Result of Action
Given the biological activity of indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Spirocyclization: The indoline intermediate undergoes a spirocyclization reaction with a piperidine derivative. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Comparison with Similar Compounds
Similar compounds to 1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one include other spirocyclic derivatives such as:
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
- Spiro[indoline-3,4’-piperidine]-2,5-dione
These compounds share the spirocyclic core but differ in their substituents and specific ring structures. The presence of the fluorine atom and the benzyl group in 1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one distinguishes it from its analogs, potentially offering unique biological activities and chemical reactivity.
Properties
IUPAC Name |
1'-benzyl-5-fluorospiro[1H-indole-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBXLXWTUPFQNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C=CC(=C3)F)NC2=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735070 |
Source
|
Record name | 1'-Benzyl-5-fluorospiro[indole-3,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-31-1 |
Source
|
Record name | 1'-Benzyl-5-fluorospiro[indole-3,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.